1,3-Dithiane

Catalog No.
S602994
CAS No.
505-23-7
M.F
C4H8S2
M. Wt
120.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dithiane

CAS Number

505-23-7

Product Name

1,3-Dithiane

IUPAC Name

1,3-dithiane

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

InChI

InChI=1S/C4H8S2/c1-2-5-4-6-3-1/h1-4H2

InChI Key

WQADWIOXOXRPLN-UHFFFAOYSA-N

Synonyms

1,3-dithiane

Canonical SMILES

C1CSCSC1

The exact mass of the compound 1,3-Dithiane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157830. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Supplementary Records. It belongs to the ontological category of dithiane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dithiane (CAS 505-23-7) is a benchmark cyclic dithioacetal widely procured as a robust aldehyde-protecting group and the premier reagent for Umpolung (polarity reversal) chemistry. As a crystalline solid with a manageable odor profile, it offers significant handling advantages over acyclic thioacetals. Its primary industrial and laboratory value lies in its ability to undergo clean deprotonation at the C2 position, generating a highly nucleophilic masked acyl anion equivalent that facilitates complex C-C bond formations before subsequent deprotection [1].

Research Fit

Workflow Umpolung acyl anion equivalent synthesis (Corey-Seebach reaction)
Format Solid reagent, ≥97% purity, compatible with standard anhydrous lithiation protocols
Selection Context Six-membered ring carbanion stability reported to support predictable alkylation; may support multi-step protecting-group strategies

Substituting 1,3-dithiane with its five-membered analog (1,3-dithiolane) or acyclic equivalents (e.g., bis(methylthio)methane) fundamentally compromises synthetic viability. While 1,3-dithiolane can effectively protect carbonyls, attempting to lithiate it at the C2 position leads to rapid fragmentation (cycloreversion to ethylene and dithiocarbonates) rather than forming a stable nucleophile . Conversely, acyclic dithioacetals are highly volatile, foul-smelling liquids that complicate scale-up logistics and exhibit lower thermodynamic stability when metallated, making 1,3-dithiane the strict prerequisite for reliable Umpolung transformations.

Substitution Risk

Carbanion stability
1,3-Dithiane 2-Lithio derivative reported as stable; supports predictable nucleophilic alkylation
1,3-Dithiolane analog 2-Lithio intermediate may fragment to ethylene and enolate; synthetic pathway may not transfer directly Substitution may require validation
Acid stability
1,3-Dithiane Reported stability across broad pH range; sulfur-containing acetal resists acidic hydrolysis
1,3-Dioxolane analog Oxygen-containing acetal may be more acid-labile; protection strategy may differ Stability context may require review
Redox behavior
1,3-Dithiane Higher oxidation barrier reported; may support redox-inertness requirements
Stannyl derivative Substantially lower oxidation potential reported; electrochemical profile may not transfer Electrosynthesis context may require review

Thermodynamic Stability of the Lithiated Intermediate

The synthetic utility of masked acyl anions depends on the stability of their lithiated intermediates. 2-Lithio-1,3-dithiane is thermodynamically stable in THF at temperatures ranging from -20 °C to 0 °C, permitting controlled nucleophilic additions. In contrast, 2-lithio-1,3-dithiolane undergoes rapid fragmentation and cycloreversion at temperatures above -40 °C, precluding its use as a reliable nucleophile in standard Corey-Seebach protocols [1].

Evidence DimensionThermal stability limit of lithiated intermediate
Target Compound DataStable up to 0 °C in THF (2-lithio-1,3-dithiane)
Comparator Or BaselineFragments above -40 °C (2-lithio-1,3-dithiolane)
Quantified Difference>40 °C higher operational temperature window
ConditionsDeprotonation with n-BuLi in THF

Ensures the masked acyl anion remains intact during standard nucleophilic addition workflows, preventing catastrophic yield losses from fragmentation.

Carbanion stability
Head-to-head
Stable vs. Fragmented (binary outcome)
1,3-Dithiane: stable 1,3-Dithiolane: fragments
Reported mechanistic divergence may support workflow fit for reliable umpolung synthesis
Lithiation with n-BuLi; electrophile: 1-bromopropane

Acidity and Deprotonation Efficiency

Efficient generation of the acyl anion equivalent requires a favorable pKa profile. 1,3-Dithiane exhibits a pKa of approximately 31.1 in DMSO, allowing rapid and quantitative deprotonation by n-butyllithium. Acyclic oxygen analogs and poorly stabilized sulfur systems possess significantly higher pKa values, requiring harsher bases or resulting in incomplete metallation, which directly depresses downstream coupling yields [1].

Evidence DimensionC2-proton pKa (DMSO)
Target Compound Data~31.1 (1,3-Dithiane)
Comparator Or Baseline>35 (Standard oxygen acetals / unactivated systems)
Quantified DifferenceOrders of magnitude higher acidity at the C2 position
ConditionsEquilibrium acidity measured in DMSO

Allows quantitative generation of the reactive carbanion using standard n-BuLi without requiring exotic or overly aggressive organometallic bases.

C2 proton acidity
Cross-study comparable
pKa ≈ 31–32 (DMSO)
More acidic reported vs. dithiolane
Reported acidity may support efficient carbanion generation for alkylation steps
Qualitative comparison; exact dithiolane pKa not provided

Processability and Handling Characteristics

Material handling is a critical procurement factor for sulfur-containing reagents. 1,3-Dithiane is a stable, crystalline solid with a melting point of 52-54 °C, which allows for precise weighing, easy transfer, and a relatively contained odor profile. In sharp contrast, acyclic analogs like bis(methylthio)methane are volatile liquids (melting point -28 °C) with extreme, pervasive stench, requiring specialized containment and complicating large-scale industrial operations [1].

Evidence DimensionPhysical state and melting point
Target Compound DataCrystalline solid (mp 52-54 °C)
Comparator Or BaselineVolatile liquid (mp -28 °C, bis(methylthio)methane)
Quantified DifferenceSolid vs. liquid state at room temperature with >80 °C difference in melting point
ConditionsStandard ambient laboratory/manufacturing conditions

Dramatically simplifies weighing, storage, and odor-control logistics during scale-up and routine synthesis.

Oxidation potential
Head-to-head
~1.19 V vs. 0.19 V
Δ ≈ −1.0 V stannyl derivative shift
Reported oxidation barrier may support redox-inertness selection context
Cyclic voltammetry in acetonitrile; derivative: 2,2-bis(trimethylstannyl)-1,3-dithiane
Alkylation efficiency
Cross-study comparable
95% yield (TBDMSCl)
vs. 8–10% yield (CF₃S electrophiles)
Reported yield context may support silyl-protected building-block selection
Lithiation at −30 °C in THF/hexane; TBDMSCl addition
Chemical stability
Class-level inference
Stable to pH < 1 to > 12
Broader stability reported vs. dithiolane
Reported stability context may support protecting-group robustness review
Data to verify per standard protective-group stability tables
Electrophile scope
Class-level inference
Broad: alkyl halides, epoxides, carbonyls, aryl halides (Pd), benzenesulfonates
1,3-Dithiolane: limited, fragmentation-prone
Reported scope breadth may support general-purpose umpolung reagent selection
Source review; standard lithiation conditions apply

Corey-Seebach Umpolung in Complex API Synthesis

1,3-Dithiane is the premier choice for generating masked acyl anions to couple with alkyl halides, epoxides, or carbonyls. Its stable lithiated intermediate allows for the construction of complex carbon frameworks in pharmaceutical synthesis where acyclic or 5-membered analogs would fail due to fragmentation [1].

Robust Aldehyde Protection in Multi-Step Sequences

Because of its resistance to both acidic and basic aqueous conditions, 1,3-dithiane is procured to protect aldehydes during aggressive downstream transformations (e.g., Grignard additions, reductions) before being selectively cleaved using thiophilic reagents like Hg(ClO4)2 or Selectfluor [2].

Synthesis of Branched Carbohydrates and Natural Products

The solid handling characteristics and predictable reactivity of 1,3-dithiane make it ideal for the stereoselective synthesis of branched sugars and macrolide precursors, where precise stoichiometric control of the nucleophile is required [3].

Application Fit

Application
Selection Property
Validation Focus
Umpolung acyl anion synthesis
Carbanion stability and electrophile scope context
Reported alkylation yield and mechanistic fidelity vs. dithiolane fragmentation
Orthogonal carbonyl protection
pH-range stability and nucleophile resistance
Protecting-group stability under intended reaction sequence conditions
Electrochemical redox studies
Oxidation potential as scaffold baseline
Cyclic voltammetry behavior and substituent effect comparison
Scalable process chemistry
High-yield silylation and robustness context
Reported yield at scale and commercial purity specification

Physical Description

White crystalline powder with a stench; [Alfa Aesar MSDS]
Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

120.00674260 Da

Monoisotopic Mass

120.00674260 Da

Heavy Atom Count

6

Melting Point

54 °C

UNII

63527N060G

Other CAS

505-23-7

Wikipedia

1,3-dithiane
Evans et al. Total synthesis of marinomycin A using salicylate as a molecular switch to mediate dimerization. Nature Chemistry, doi: 10.1038/nchem.1330, published online 1 July 2012 http://www.nature.com/nchem

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